Deschlorohaloperidol

Beschreibung

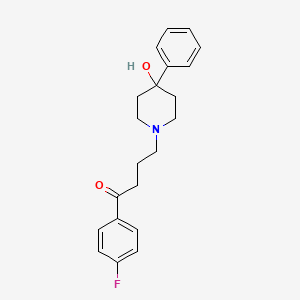

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO2/c22-19-10-8-17(9-11-19)20(24)7-4-14-23-15-12-21(25,13-16-23)18-5-2-1-3-6-18/h1-3,5-6,8-11,25H,4,7,12-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFFZKPQSVTBAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)O)CCCC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953192 |

Source

|

| Record name | 1-(4-Fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3109-12-4 |

Source

|

| Record name | Dechlorohaloperidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003109124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4`-(4-Hydroxy-4-phenyl-1-piperidinyl)-fluorobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECHLOROHALOPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKZ09O18R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanisms of Autophagy: An In-Depth Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Autophagy is a fundamental, evolutionarily conserved catabolic process responsible for the degradation and recycling of cellular components. This intricate mechanism plays a pivotal role in maintaining cellular homeostasis, and its dysregulation is implicated in a broad spectrum of human pathologies, including neurodegenerative diseases, cancer, and infectious diseases. Consequently, the modulation of autophagy has emerged as a promising therapeutic avenue. This technical guide provides a comprehensive overview of the core molecular machinery of autophagy, the key signaling pathways that regulate its activity, and detailed protocols for its experimental assessment. Quantitative data on the effects of various autophagy modulators are presented to aid in the design and interpretation of experiments in the context of drug discovery and development.

Introduction to Autophagy

Autophagy, meaning "self-eating," encompasses several distinct pathways that deliver cytoplasmic cargo to the lysosome for degradation.[1] The three primary forms of autophagy are macroautophagy, microautophagy, and chaperone-mediated autophagy.[1]

-

Macroautophagy , the most extensively studied form, involves the sequestration of cytoplasmic components within a double-membraned vesicle known as an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the cargo is degraded by lysosomal hydrolases.[1]

-

Microautophagy entails the direct engulfment of cytoplasmic material by the lysosomal membrane.[1]

-

Chaperone-mediated autophagy (CMA) is a more selective process where specific cytosolic proteins containing a KFERQ-like motif are recognized by the chaperone Hsc70 and targeted to the lysosome for translocation and degradation.[1]

This guide will primarily focus on macroautophagy, hereafter referred to as autophagy. The process is critical for cellular quality control, removing damaged organelles, misfolded proteins, and invading pathogens.[1] It also plays a vital role in providing nutrients and energy during periods of starvation.[2]

The Molecular Machinery of Autophagy

The execution of autophagy is orchestrated by a set of conserved autophagy-related (ATG) genes. These proteins assemble into functional complexes that mediate the key stages of autophagosome formation: initiation, nucleation, elongation, and closure.

A central player in this process is the microtubule-associated protein 1 light chain 3 (LC3), which is processed from its cytosolic form (LC3-I) to a lipidated form (LC3-II) that gets incorporated into the autophagosome membrane.[3] The conversion of LC3-I to LC3-II is a hallmark of autophagy and is widely used as a marker for autophagosome formation.[3] Another key protein is p62/SQSTM1, an autophagy receptor that recognizes and targets ubiquitinated cargo for degradation and is itself degraded in the process.[4]

Key Signaling Pathways Regulating Autophagy

Autophagy is tightly regulated by a complex network of signaling pathways that sense and respond to various cellular cues, including nutrient availability, energy status, and stress signals.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a central negative regulator of autophagy.[5] As part of the mTOR complex 1 (mTORC1), it integrates signals from growth factors and nutrient availability to control cell growth and proliferation.[5] Under nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy.[5] Conversely, inhibition of mTOR, for instance by the drug rapamycin, leads to the activation of the ULK1 complex and the induction of autophagy.[6]

The AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor.[7] Under conditions of low ATP, AMPK is activated and promotes autophagy through two main mechanisms: it can directly phosphorylate and activate the ULK1 complex, and it can inhibit mTORC1 activity.[8][9]

The MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathways, including the JNK and p38 MAPK pathways, have also been implicated in the regulation of autophagy.[10] The role of these pathways can be context-dependent, with reports suggesting both pro- and anti-autophagic functions.[11] For example, JNK can promote autophagy by phosphorylating and inactivating the anti-autophagic protein Bcl-2, thereby liberating Beclin-1 to initiate autophagosome formation.[12] Conversely, p38 MAPK has been shown to inhibit autophagy by phosphorylating and inhibiting ULK1.[13]

Quantitative Data on Autophagy Modulators

The following tables summarize quantitative data for commonly used and novel modulators of autophagy. This information is crucial for designing experiments and interpreting results in drug development.

| Autophagy Inducers | Target(s) | Cell Line(s) | EC50 / IC10 | Effect | Reference(s) |

| Rapamycin | mTORC1 | A549 | IC10: 100 nmol/L | Increased number of autophagosomes. | [14] |

| M14 | 10, 50, 100 nmol/L | Concentration-dependent induction of autophagy. | [15] | ||

| A549 | 100, 200 nM | Increased LC3-II/LC3-I ratio. | [16] | ||

| Ca9-22 | 10, 20 µM | Increased percentage of autophagic cells. | [17] | ||

| SK-N-SH, SH-SY5Y | 10, 20, 30, 40 µM | Dose- and time-dependent inhibition of proliferation and induction of autophagy. | [6] | ||

| Apigenin | NQO2, AMPK | HepG2 | 10, 30 µg/mL | Dose-dependent increase in AMPK phosphorylation and autophagic flux. | [18] |

| Luteolin | NQO2, AMPK | HepG2 | 10, 30 µg/mL | Dose-dependent increase in AMPK phosphorylation and autophagic flux. | [18] |

| Autophagy Inhibitors | Target(s) | Cell Line(s) | IC50 / EC50 | Effect | Reference(s) |

| ULK-100 | ULK1, ULK2 | In vitro | IC50 (ULK1): 1.6 nM; IC50 (ULK2): 2.6 nM | Potent inhibition of ULK1/2 kinase activity. | [19] |

| Cellular Assay | EC50: 83 nM | Inhibition of ULK1-mediated phosphorylation. | [19] | ||

| ULK-101 | ULK1, ULK2 | In vitro | IC50 (ULK1): 8.3 nM; IC50 (ULK2): 30 nM | Potent inhibition of ULK1/2 kinase activity. | [19][20] |

| Cellular Assay | EC50: 390 nM | Inhibition of ULK1-mediated phosphorylation. | [19] | ||

| SBI-0206965 | ULK1, ULK2 | In vitro | IC50 (ULK2): 212 nM | Inhibition of ULK2 kinase activity. | [19] |

| Cellular Assay | EC50: 2.4 µM | Inhibition of ULK1-mediated phosphorylation. | [19] | ||

| MRT68921 | ULK1, ULK2 | In vitro | IC50 (ULK1): 53 nM | Potent inhibition of ULK1 kinase activity. | [21] |

| LY294002 | PI3Kα/δ/β | In vitro | IC50 (PI3Kα): 0.5 µM; IC50 (PI3Kδ): 0.57 µM; IC50 (PI3Kβ): 0.97 µM | Inhibition of PI3K activity. | [1][22] |

| 3-Methyladenine (3-MA) | Vps34, PI3Kγ | HeLa | IC50 (Vps34): 25 µM; IC50 (PI3Kγ): 60 µM | Selective inhibition of PI3K Class III. | [22] |

| Dactolisib (BEZ235) | PI3K, mTOR | In vitro | IC50 (p110α): 4 nM; IC50 (mTOR): 6 nM | Dual inhibition of PI3K and mTOR. | [22] |

| SCLC cell lines | Low nM range | Strong antitumor activity. | [23] | ||

| GSK2126458 | PI3K, mTOR | SCLC cell lines | Low nM range | Strong antitumor activity. | [23] |

| SB203580 | p38 MAPK | HSC-T6 | - | Reversed LPS-mediated autophagy depression. | [11] |

| SP600125 | JNK | HT29 | 10 µM | Reduced formation of autophagosomes. | [12] |

| Autophagic Flux Blockers | Mechanism | Cell Line(s) | Concentration | Effect | Reference(s) |

| Bafilomycin A1 | Inhibits V-ATPase, blocks autophagosome-lysosome fusion | Various | 100 nM | Accumulation of autophagosomes. | [2][24] |

| Chloroquine | Raises lysosomal pH, inhibits lysosomal enzymes | HeLa, Neuro2A | 50 µM | Accumulation of autophagosomes and LC3-II. | [25] |

| HMEC-1 | 10, 30 µM | Increased LC3 fluorescence intensity. | [26][27] | ||

| SV-Huc-1, 5637, T24 | 25 µM | Accumulation of p62 and LC3-II. | [28] |

Detailed Experimental Protocols

Accurate monitoring of autophagy is essential for research and drug development. It is recommended to use a combination of assays to assess autophagic flux, which represents the entire dynamic process of autophagy.

LC3 Turnover Assay by Western Blotting

This assay measures the accumulation of LC3-II in the presence and absence of lysosomal inhibitors to assess autophagic flux.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Autophagy modulator (inducer or inhibitor)

-

Lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM or Chloroquine, 50 µM)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-LC3B (e.g., 1:1000 dilution)

-

HRP-conjugated secondary antibody (e.g., 1:5000 dilution)

-

Chemiluminescent substrate

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with the autophagy modulator for the desired time. For the last 2-4 hours of treatment, add the lysosomal inhibitor to a subset of wells. Include vehicle-treated controls with and without the lysosomal inhibitor.

-

Wash cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and Western blotting to detect LC3-I and LC3-II.

-

Quantify the band intensities for LC3-II and a loading control (e.g., β-actin).

-

Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. An increase in this difference indicates an induction of autophagic flux.

p62/SQSTM1 Degradation Assay by Western Blotting

This assay monitors the degradation of p62 as an indicator of autophagic flux. p62 levels are inversely correlated with autophagic activity.

Materials:

-

Same as for the LC3 turnover assay, but with a primary antibody against p62/SQSTM1.

Procedure:

-

Follow the same cell treatment protocol as for the LC3 turnover assay.

-

Perform Western blotting to detect p62.

-

Quantify the band intensity for p62 and a loading control.

-

A decrease in p62 levels upon treatment with an autophagy inducer suggests an increase in autophagic flux. Conversely, an accumulation of p62 is observed with autophagy inhibitors. To confirm that changes in p62 are due to altered degradation, protein synthesis can be inhibited with cycloheximide (B1669411) (e.g., 10 µM for 1 hour before treatment).[29]

mRFP-GFP-LC3 Fluorescence Microscopy Assay

This assay utilizes a tandem fluorescent-tagged LC3 to visualize and quantify autophagic flux. In neutral pH autophagosomes, both mRFP and GFP fluoresce (yellow puncta). In the acidic environment of autolysosomes, the GFP signal is quenched, and only the mRFP signal is detected (red puncta).

Materials:

-

Cells stably expressing the mRFP-GFP-LC3 construct

-

Glass coverslips or imaging plates

-

Complete cell culture medium and starvation medium (e.g., EBSS)

-

Autophagy modulator

-

PBS

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium with DAPI

-

Fluorescence microscope (preferably confocal)

Procedure:

-

Seed cells expressing mRFP-GFP-LC3 on coverslips or imaging plates.

-

Treat cells with the autophagy modulator or induce autophagy by starvation.

-

Fix the cells.

-

Mount the coverslips with mounting medium containing DAPI.

-

Acquire images using a fluorescence microscope, capturing the GFP, mRFP, and DAPI channels.

-

Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in the number of red puncta relative to yellow puncta indicates an increase in autophagic flux.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows in autophagy research.

Caption: The mTOR signaling pathway negatively regulates autophagy.

Caption: The AMPK signaling pathway positively regulates autophagy.

Caption: Experimental workflow for the LC3 turnover assay.

Caption: Principle of the mRFP-GFP-LC3 autophagic flux assay.

Conclusion

Autophagy is a complex and highly regulated cellular process with profound implications for human health and disease. A thorough understanding of its core mechanisms and the signaling pathways that control it is paramount for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers, offering detailed experimental protocols and a summary of quantitative data to facilitate the investigation of autophagy and the discovery of new modulators of this critical pathway. The continued exploration of autophagy holds immense promise for addressing a wide range of unmet medical needs.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Autophagic flux analysis [protocols.io]

- 3. blog.abclonal.com [blog.abclonal.com]

- 4. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Association of AMPK with ULK1 Regulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unexpected roles for AMPK in the suppression of autophagy and the reactivation of MTORC1 signaling during prolonged amino acid deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. JNK1 INHIBITION ATTENUATES HYPOXIA-INDUCED AUTOPHAGY AND SENSITIZES TO CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. p38 MAPK inhibits autophagy and promotes microglial inflammatory responses by phosphorylating ULK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapamycin‐induced autophagy sensitizes A549 cells to radiation associated with DNA damage repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapamycin induces autophagy in the melanoma cell line M14 via regulation of the expression levels of Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combination of autophagy inducer rapamycin and oncolytic adenovirus improves antitumor effect in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular dynamics simulations provide insights into ULK-101 potency and selectivity toward autophagic kinases ULK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets - PMC [pmc.ncbi.nlm.nih.gov]

- 22. selleckchem.com [selleckchem.com]

- 23. PI3K/mTOR inhibitors promote G6PD autophagic degradation and exacerbate oxidative stress damage to radiosensitize small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Why does the signal for LC3-II increase with chloroquine, an inhibitor of autophagy? | Cell Signaling Technology [cellsignal.com]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Deschlorohaloperidol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity

A clear definition of the molecule is fundamental. The basic chemical identifiers for Deschlorohaloperidol are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one | [1][2] |

| Synonyms | Dechloro Haloperidol (B65202), Haloperidol Impurity B | [1][2] |

| CAS Number | 3109-12-4 | [1][2] |

| Chemical Formula | C21H24FNO2 | [1] |

| Molecular Weight | 341.42 g/mol | [1] |

| Canonical SMILES | C1CN(CCC1(C2=CC=CC=C2)O)CCCC(=O)C3=CC=C(C=C3)F | N/A |

| InChI Key | JXJQSANOENPCHN-UHFFFAOYSA-N | N/A |

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that specific experimental data for some of these properties are limited in publicly accessible literature. In such cases, the table indicates that the data is not available. For comparative purposes, experimentally determined values for Haloperidol are provided where available.

| Property | This compound | Haloperidol | Source (Haloperidol) |

| Melting Point | Data not available | 151.5 - 152 °C | [3] |

| Boiling Point | Data not available | Data not available | N/A |

| Solubility | Data not available | Sparingly soluble in water; Soluble in dilute acids, chloroform, methanol, acetone | [4] |

| pKa | Data not available | ~8.3 | [3] |

| logP | Data not available | 3.2 - 4.26 | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of physicochemical data. As specific experimental protocols for this compound are not widely published, this section outlines standard, validated methods for determining the key properties listed above.

Melting Point Determination (Capillary Method)

This protocol describes a common laboratory method for determining the melting point of a solid organic compound.

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement of a compound in a given solvent.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration.

LogP Determination (Shake-Flask Method)

This protocol outlines the determination of the octanol-water partition coefficient (LogP), a measure of lipophilicity.

Signaling Pathways

Direct studies on the signaling pathways specifically modulated by this compound are not extensively reported in the literature. However, given its structural similarity to Haloperidol, it is plausible that it interacts with similar biological targets, primarily the dopamine (B1211576) and sigma receptors. Haloperidol is a potent antagonist of the dopamine D2 receptor and also exhibits high affinity for sigma-1 and sigma-2 receptors.[6][7] The interaction of Haloperidol with these receptors is central to its antipsychotic effects and also contributes to its side-effect profile.

The metabolism of Haloperidol can lead to the formation of various compounds, including reduced haloperidol, which has been shown to interact with sigma receptors.[8][9] While this compound is a distinct impurity, its potential interaction with these pathways warrants investigation in drug development and safety assessment.

Below is a simplified representation of the primary signaling pathway of Haloperidol, which may serve as a hypothetical model for investigating the pharmacological activity of this compound.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While foundational data such as its chemical formula and molecular weight are well-established, a notable gap exists in the public domain regarding experimentally determined values for properties like melting point, boiling point, solubility, pKa, and logP. The provided standard experimental protocols offer a framework for obtaining this critical data. Furthermore, while direct evidence is lacking, the structural relationship to Haloperidol suggests potential interactions with dopamine and sigma receptor signaling pathways, which should be a key consideration for further research. A comprehensive understanding of these physicochemical and pharmacological characteristics is indispensable for the safe and effective development of any pharmaceutical product containing Haloperidol.

References

- 1. scbt.com [scbt.com]

- 2. Effects of haloperidol and reduced haloperidol on binding to sigma sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 6. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The sigma receptor ligand, reduced haloperidol, induces apoptosis and increases intracellular-free calcium levels [Ca2+]i in colon and mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Deschlorohaloperidol: A Toxicological Screening Whitepaper

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Deschlorohaloperidol is an impurity and a close structural analog of the well-characterized antipsychotic drug, Haloperidol. Due to a lack of extensive direct toxicological data for this compound, this document leverages the comprehensive toxicological profile of Haloperidol as a primary surrogate for predicting potential toxicities and outlining a recommended screening strategy. All quantitative data and experimental protocols are based on Haloperidol and its metabolites unless otherwise specified.

Introduction

This compound, chemically 1-(4-fluorophenyl)-4-(4-hydroxy-4-phenyl-1-piperidinyl)-1-butanone, is a key impurity and metabolite of the butyrophenone (B1668137) antipsychotic, Haloperidol. As a compound structurally similar to a potent pharmaceutical agent, a thorough toxicological evaluation of this compound is imperative for risk assessment in pharmaceutical development and safety pharmacology. This guide provides a comprehensive overview of the recommended toxicological screening cascade for this compound, drawing parallels from the extensive data available for Haloperidol.

This document outlines key in vitro and in vivo assays, presents comparative toxicological data for Haloperidol and its major metabolite, and provides detailed experimental protocols and conceptual diagrams to guide researchers in the toxicological assessment of this compound.

Quantitative Toxicological Data Summary

The following tables summarize the key toxicological and pharmacokinetic parameters of Haloperidol, which serve as a reference for the anticipated profile of this compound.

Table 1: Acute Toxicity of Haloperidol

| Species | Route of Administration | LD50 Value |

| Rat | Oral | 128 mg/kg |

| Mouse | Oral | 71 mg/kg |

| Dog | Oral | 90 mg/kg |

Table 2: In Vitro Pharmacology of Haloperidol and its Metabolite

| Compound | Target | Assay Type | IC50 / Ki Value (nM) |

| Haloperidol | Dopamine (B1211576) D2 Receptor | Radioligand Binding | Ki: 0.89 - 2.8 |

| Haloperidol | Dopamine D2 Receptor | Functional Assay | IC50: 0.16 - 4.5 |

| Reduced Haloperidol | Dopamine D2 Receptor | Radioligand Binding | Significantly lower affinity than Haloperidol |

Table 3: Pharmacokinetic Parameters of Haloperidol in Rats (Intravenous Administration)

| Parameter | Value | Unit |

| Total Blood Clearance | 83 | mL/min/kg |

| Volume of Distribution (Vss) | 9.6 | L/kg |

| Terminal Half-life | 1.5 | hours |

Core Experimental Protocols

A tiered approach to toxicological screening is recommended, starting with in vitro assays to assess cytotoxicity, specific receptor interactions, and potential for off-target effects, followed by in vivo studies to evaluate systemic toxicity.

In Vitro Toxicity Assays

3.1.1. Cytotoxicity Assay (Based on ISO 10993-5)

-

Objective: To assess the potential of this compound to cause cell death or inhibit cell growth.

-

Methodology:

-

Cell Culture: Mouse fibroblast L929 cells are cultured in a suitable medium (e.g., MEM with 10% fetal bovine serum) to a sub-confluent monolayer.

-

Test Article Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to achieve a range of final concentrations.

-

Exposure: The culture medium on the L929 cells is replaced with the medium containing different concentrations of this compound. A vehicle control (medium with the solvent) and a positive control (e.g., sodium lauryl sulfate) are included.

-

Incubation: Cells are incubated for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Assessment of Cytotoxicity:

-

Qualitative: The morphology of the cells is examined microscopically for signs of cytotoxicity such as cell lysis, rounding, and detachment.

-

Quantitative: Cell viability is assessed using a quantitative assay such as the MTT assay, which measures mitochondrial activity. The absorbance is read on a microplate reader, and the percentage of viable cells is calculated relative to the vehicle control.

-

-

-

Data Analysis: The concentration of this compound that causes a 50% reduction in cell viability (IC50) is determined.

3.1.2. Dopamine D2 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the primary pharmacological target of Haloperidol, the dopamine D2 receptor.[1]

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared.

-

Radioligand: A radiolabeled ligand with high affinity for the D2 receptor, such as [3H]-Spiperone, is used.

-

Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor membranes in the presence of increasing concentrations of this compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured by liquid scintillation counting.

-

-

Data Analysis: The data is analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

3.1.3. hERG Potassium Channel Assay

-

Objective: To assess the potential of this compound to inhibit the hERG potassium channel, which is a critical indicator of potential cardiotoxicity.

-

Methodology:

-

Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

-

Electrophysiology: Automated patch-clamp electrophysiology is the gold standard method.

-

Procedure:

-

Cells are voltage-clamped, and the hERG current is elicited by a specific voltage protocol.

-

After establishing a stable baseline current, the cells are perfused with increasing concentrations of this compound.

-

The effect of the compound on the hERG current is recorded.

-

-

-

Data Analysis: The concentration of this compound that causes 50% inhibition of the hERG current (IC50) is determined.

3.1.4. Cytochrome P450 (CYP) Inhibition Assay

-

Objective: To evaluate the potential of this compound to inhibit major drug-metabolizing enzymes, which could lead to drug-drug interactions.

-

Methodology:

-

Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are used.

-

Fluorogenic Probe Substrates: Specific fluorogenic substrates for each CYP isozyme are used. The metabolism of these substrates produces a fluorescent product.

-

Assay Procedure:

-

The CYP enzyme, a NADPH regenerating system, and the fluorogenic substrate are incubated in the presence and absence of this compound at various concentrations.

-

The reaction is initiated by the addition of the NADPH regenerating system.

-

The fluorescence intensity is measured over time using a microplate reader.

-

-

-

Data Analysis: The rate of fluorescence production is calculated, and the IC50 value for the inhibition of each CYP isozyme by this compound is determined.

In Vivo Toxicity Studies

3.2.1. Acute Oral Toxicity Study (Based on OECD Test Guideline 423)

-

Objective: To determine the acute oral toxicity of this compound and to obtain information on its hazardous properties.[2][3]

-

Methodology:

-

Animal Species: Typically, rats are used.

-

Dosing: A single dose of this compound is administered orally to a group of animals. The starting dose level is selected based on available data or a sighting study.

-

Stepwise Procedure: The study is conducted in a stepwise manner, with the outcome of each step determining the dose for the next step. Usually, three animals of a single sex are used in each step.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

-

-

Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) for acute toxicity. An estimate of the LD50 can also be determined.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the toxicological screening of this compound.

Caption: Metabolic Pathways of Haloperidol.

References

In Vitro Activity of Deschlorohaloperidol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of deschlorohaloperidol, also known as reduced haloperidol (B65202). This document summarizes its binding affinity for key central nervous system receptors, details the experimental protocols used for these determinations, and illustrates the associated signaling pathways.

Core Findings: Receptor Binding Profile

This compound exhibits a distinct in vitro binding profile, characterized by a significantly lower affinity for dopamine (B1211576) D2-like receptors compared to its parent compound, haloperidol, while retaining high affinity for sigma receptors. This suggests a potentially different pharmacological and side-effect profile.

Quantitative Binding Affinity Data

The following table summarizes the equilibrium dissociation constants (Ki) of this compound and its enantiomers for various receptors, as determined by radioligand binding assays.

| Compound | Receptor | Ki (nM) | Source |

| (±)-Reduced Haloperidol | Dopamine D2 | 239 | [1] |

| (S)-(-)-Reduced Haloperidol | Dopamine D2 | 100-200 | [2] |

| (R)-(+)-Reduced Haloperidol | Dopamine D2 | 100-200 | [2] |

| (S)-(-)-Reduced Haloperidol | Dopamine D3 | ~4x more potent than (R)-(+) | [2] |

| (R)-(+)-Reduced Haloperidol | Dopamine D3 | 100-200 | [2] |

| (±)-Reduced Haloperidol | Sigma-1 (σ1) | 1-2 | [2] |

| (S)-(+)-Reduced Haloperidol Analogue | Sigma-1 (σ1) | 3.6 | [3] |

| (R)-(-)-Reduced Haloperidol Analogue | Sigma-1 (σ1) | 5.3 | [3] |

| (±)-Reduced Haloperidol | Sigma-2 (σ2) | 32 | [3] |

| (S)-(-)-Reduced Haloperidol | Sigma-2 (σ2) | 8.2 | [2] |

| (R)-(+)-Reduced Haloperidol | Sigma-2 (σ2) | 31 | [2] |

In Vitro Functional Activity

While extensive binding data is available, quantitative in vitro functional data for this compound, such as EC50 or IC50 values from functional assays, is limited in the public domain. However, qualitative descriptions of its functional activity at the sigma-1 receptor have been reported.

-

Sigma-1 Receptor: this compound has been described as a sigma-1 receptor agonist.[2][3] Functional studies indicate that it can facilitate the secretion of brain-derived neurotrophic factor (BDNF) from astrocytes in a sigma-1 receptor-dependent manner.[1][2][4] Additionally, it has been shown to increase intracellular calcium levels in certain cell lines, a functional effect associated with sigma-1 receptor activation.[5][6] One study noted that reduced haloperidol potently inhibited the phosphoinositide response to muscarinic agonists, which is an assay used to monitor sigma agonist activity, although specific quantitative data was not provided.[1]

Experimental Protocols

The following are detailed methodologies for the key in vitro binding assays cited in this guide.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Workflow for Dopamine D2 Receptor Binding Assay

-

Membrane Preparation:

-

HEK-293 cells stably expressing the human dopamine D2L receptor are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

-

The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

-

-

Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

A fixed concentration of a suitable radioligand, such as [3H]spiperone (a D2/D3 antagonist).

-

Increasing concentrations of the test compound (this compound) or a reference compound.

-

The prepared cell membranes.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).

-

-

Incubation:

-

The plate is incubated, typically for 60-120 minutes at room temperature or 37°C, to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

The data is then plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of compounds for the sigma-1 receptor.

Workflow for Sigma-1 Receptor Binding Assay

-

Membrane Preparation:

-

Guinea pig brain tissue is homogenized in a cold Tris-HCl buffer (e.g., 50 mM, pH 8.0).

-

The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer. The protein concentration is then determined.

-

-

Competitive Binding Assay:

-

The assay is performed in a similar manner to the D2 binding assay.

-

Key components include:

-

Assay buffer.

-

A fixed concentration of the selective sigma-1 radioligand, --INVALID-LINK---pentazocine.

-

Increasing concentrations of the test compound.

-

The prepared guinea pig brain membranes.

-

-

Non-specific binding is determined using a high concentration of a non-radiolabeled sigma ligand, such as 10 µM haloperidol.

-

-

Incubation:

-

The mixture is incubated for a sufficient time to reach equilibrium, for instance, 90 minutes at 37°C.

-

-

Filtration, Washing, and Scintillation Counting:

-

These steps are performed as described for the dopamine D2 receptor binding assay.

-

-

Data Analysis:

-

The IC50 and Ki values are calculated as described previously.

-

Signaling Pathways

This compound's in vitro activity is primarily mediated through its interaction with dopamine D2 and sigma-1 receptors. The signaling pathways associated with these receptors are distinct and are illustrated below.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It is not a traditional GPCR. Upon activation by an agonist, it can dissociate from the binding immunoglobulin protein (BiP) and modulate the activity of other proteins, most notably the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R). This modulation enhances calcium signaling from the ER to the mitochondria.

References

In-depth Technical Guide: Preliminary Pharmacokinetic Studies of Deschlorohaloperidol

A comprehensive review of existing scientific literature reveals a significant finding: there are no dedicated preliminary or in-depth pharmacokinetic studies available for Deschlorohaloperidol. This compound is primarily documented as an impurity or a related substance of Haloperidol (B65202), a widely studied antipsychotic medication. As such, the scientific community has not focused on characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will, therefore, address the absence of data on this compound and provide a detailed overview of the pharmacokinetics of Haloperidol and its major, clinically relevant metabolites, as this is the closest available information and provides context for the likely metabolic pathways of related compounds.

This compound: An Uncharacterized Entity in Pharmacokinetics

Searches of prominent scientific databases and literature repositories have yielded no studies that specifically investigate the pharmacokinetic properties of this compound. It is identified chemically, for instance as "Haloperidol Impurity B"[1], but its behavior in biological systems remains uninvestigated. Consequently, no quantitative data on its ADME parameters, detailed experimental protocols for its study, or established signaling pathways involving it are available.

Haloperidol Pharmacokinetics: A Well-Established Profile

In contrast to this compound, the pharmacokinetics of Haloperidol are well-documented. Understanding the metabolic fate of Haloperidol is crucial as it provides the framework within which any potential, minor metabolites would be formed and eliminated.

Haloperidol is extensively metabolized in the liver, with less than 1% of the parent drug being excreted unchanged in the urine.[2][3] The primary metabolic pathways are:

-

Glucuronidation: This is the main metabolic route, accounting for approximately 50-60% of Haloperidol's metabolism.[2][3] The process is catalyzed by UGT2B7, UGT1A9, and UGT1A4 enzymes.[2]

-

Reduction: Approximately 25% of Haloperidol is converted to its reduced metabolite, reduced haloperidol. This is a reversible process.[2]

-

Oxidative N-dealkylation and Pyridinium Formation: These oxidative routes, primarily mediated by the cytochrome P450 enzyme CYP3A4, account for the remaining 15-30% of metabolism.[2][4]

The oral bioavailability of Haloperidol ranges from 60% to 70%.[5][6] It is highly protein-bound in plasma (around 90%).[7] The elimination half-life varies depending on the formulation, but for oral administration, it is typically in the range of 14 to 37 hours.[7]

Major Metabolites of Haloperidol

The key metabolites of Haloperidol that have been studied are:

-

Reduced Haloperidol: This is a major, but biologically inactive, metabolite.[5] There is significant interindividual variability in the capacity to reduce Haloperidol.[8]

-

Haloperidol Glucuronide: A major metabolite found in urine and plasma.[3]

-

p-fluorobenzoylpropionic acid and 4-(4-chlorophenyl)-4-hydroxypiperidine: Products of oxidative N-dealkylation.[3]

-

Pyridinium metabolites (HPP+): These are formed via oxidation and have been studied for their potential neurotoxicity.[7][9]

Experimental Protocols for Haloperidol and its Metabolites

While no protocols exist for this compound, the methodologies used to study Haloperidol and its metabolites are well-established and would be applicable if research on this compound were to be undertaken.

Sample Preparation and Analysis

Biological samples (plasma, urine) are typically analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Ultraviolet (UV) detection.[10][11] This allows for the sensitive and specific quantification of the parent drug and its metabolites. Direct injection of crude biological samples is possible with certain column technologies.[10]

In Vitro Metabolism Studies

Human liver microsomes are commonly used to investigate the enzymes responsible for metabolism (e.g., CYP and UGT enzymes).[4] These experiments help to identify the specific metabolic pathways and potential for drug-drug interactions.

Visualizing Haloperidol's Metabolic Pathway

Given the absence of data for this compound, a diagram illustrating the known metabolic pathways of Haloperidol is provided below to give researchers a conceptual framework.

Caption: Major metabolic pathways of Haloperidol.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. ClinPGx [clinpgx.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacokinetics of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Haloperidol - Wikipedia [en.wikipedia.org]

- 8. Pharmacokinetics of haloperidol and reduced haloperidol in Chinese schizophrenic patients after intravenous and oral administration of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Liquid chromatographic-mass spectrometric determination of haloperidol and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-performance liquid chromatographic method for the detection and quantitation of haloperidol and seven of its metabolites in microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Deschlorohaloperidol using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantification of deschlorohaloperidol using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This compound is a significant related substance of the antipsychotic drug haloperidol (B65202). The methodology outlined here is based on established HPLC methods for haloperidol and its impurities, providing a robust starting point for method validation and routine analysis in pharmaceutical quality control and research settings. The protocol covers instrumentation, reagent preparation, standard and sample preparation, and chromatographic conditions.

Introduction

This compound is a key impurity and a potential degradation product of haloperidol, a widely used butyrophenone (B1668137) antipsychotic medication. Accurate and precise quantification of this and other related substances is critical for ensuring the quality, safety, and efficacy of haloperidol drug products. High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This application note details a versatile RP-HPLC method suitable for the determination of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: A liquid chromatograph equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. Other stationary phases like C8 or non-porous silica (B1680970) have also been reported for the analysis of haloperidol and its related compounds.[1][2][3]

-

Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

-

Reagents and Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Purified water (HPLC grade), Potassium dihydrogen phosphate (B84403), Orthophosphoric acid, and Triethylamine (B128534) (TEA).

-

Standards: Reference standard of this compound.

Chromatographic Conditions

The following chromatographic conditions provide a general framework. Method optimization may be required depending on the specific HPLC system and column used.

| Parameter | Recommended Conditions |

| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a phosphate buffer and an organic solvent. For example, 100 mM Potassium dihydrogen phosphate buffer adjusted to a specific pH with orthophosphoric acid, and acetonitrile. A common composition is a mixture of buffer and acetonitrile in ratios ranging from 90:10 to 23:77 (v/v).[3][4][5] The addition of triethylamine (e.g., 0.1-0.2%) can improve peak shape.[3][4][5] |

| pH of Aqueous Phase | Typically acidic, in the range of 2.5 to 4.3.[4][5][6][7] |

| Elution Mode | Isocratic or gradient elution can be employed. Gradient elution may be necessary to separate this compound from other related substances and the parent drug, haloperidol.[1][2] |

| Flow Rate | 1.0 to 2.0 mL/min.[3][4][5] |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C). |

| Detection Wavelength | UV detection at approximately 230 nm or 248 nm.[4][5][8] |

| Injection Volume | 10 to 20 µL.[3][4][5] |

Protocols

Preparation of Mobile Phase

-

Buffer Preparation (Example: 100 mM Potassium Dihydrogen Phosphate, pH 3.5):

-

Mobile Phase Preparation:

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 100 µg/mL):

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations covering the expected range of the analyte in the sample. A typical linearity range for related substances is from the limit of quantification (LOQ) to 150% of the specification limit.

-

Preparation of Sample Solutions

The sample preparation will depend on the matrix (e.g., drug substance, drug product).

-

Drug Substance:

-

Accurately weigh a suitable amount of the drug substance.

-

Dissolve it in the mobile phase or a suitable solvent to obtain a known concentration.

-

-

Drug Product (e.g., Tablets):

-

Weigh and finely powder a number of tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).

-

Transfer it to a volumetric flask and add a suitable solvent.

-

Sonicate or shake to ensure complete dissolution of the analyte.

-

Dilute to volume with the solvent.

-

Filter the solution through a suitable filter (e.g., 0.45 µm PTFE) before injection.

-

Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters and acceptance criteria for an HPLC method for related substances, based on ICH guidelines.

| Parameter | Typical Range/Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., LOQ to 150% of specification).[9] |

| Accuracy | Recovery of 98.0% to 102.0% for spiked samples. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5.0%. |

| Intermediate Precision | RSD ≤ 10.0%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. For haloperidol, LODs as low as 0.045 µg/mL have been reported.[4][5] |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of approximately 10:1. For haloperidol, LOQs as low as 0.135 µg/mL have been reported.[4][5] |

| Specificity | The peak for this compound should be well-resolved from other components, and the peak purity should be confirmed using a PDA detector. |

| Robustness | The method should be insensitive to small, deliberate variations in chromatographic conditions (e.g., pH, mobile phase composition, flow rate). |

Data Presentation

The quantitative data obtained from the analysis should be summarized in tables for clarity and easy comparison.

Table 1: System Suitability Test Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | |

| Theoretical Plates | ≥ 2000 | |

| %RSD of Peak Area (n=6) | ≤ 2.0% |

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area |

| Level 1 | |

| Level 2 | |

| Level 3 | |

| Level 4 | |

| Level 5 | |

| Correlation Coefficient (r²) | |

| Regression Equation |

Experimental Workflow Diagram

Caption: Experimental workflow for HPLC quantification of this compound.

Conclusion

The described HPLC method provides a reliable and robust framework for the quantification of this compound in pharmaceutical samples. Adherence to the detailed protocols for the preparation of solutions and the specified chromatographic conditions is essential for achieving accurate and reproducible results. The method should be fully validated according to the appropriate regulatory guidelines before its implementation in a quality control environment.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. High-performance liquid chromatographic method with diode array detection to identify and quantify atypical antipsychotics and haloperidol in plasma after overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. Determination and degradation study of haloperidol by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography Method Coupled With a Diode Array Detector for Quantifying Haloperidol in Oral Solution Using the Analytical Quality-by-Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel Mobile Phase for Green Chromatographic Determination of Haloperidol: Application to Commercial Pharmaceutical Products and Forced Degradation Studies [mdpi.com]

- 9. mdpi.com [mdpi.com]

Application Note: Quantitative Determination of Deschlorohaloperidol in Human Plasma by LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of deschlorohaloperidol in human plasma. The protocol utilizes a simple protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

This compound is a major metabolite of haloperidol, a typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders. Monitoring the plasma concentrations of both the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.[1][2]

Experimental

Materials and Reagents

-

This compound analytical standard

-

This compound-d4 (or other suitable internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (drug-free)

-

Deionized water

Instrumentation

-

Liquid Chromatograph: Agilent 1260 Infinity LC or equivalent[2]

-

Mass Spectrometer: Agilent 6410B Triple Quadrupole LC/MS or equivalent[2]

-

Analytical Column: Agilent ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm, or equivalent[2]

Standard and Sample Preparation

Stock Solutions: Prepare stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

Working Solutions: Prepare working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

Sample Preparation Protocol: A protein precipitation method is employed for sample preparation.[2]

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 500 µL of cold acetonitrile to precipitate proteins.[2]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 5,000 rpm for 5 minutes to pellet the precipitated proteins.[3]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[2]

LC-MS/MS Conditions

Liquid Chromatography Parameters: The chromatographic separation is achieved using a gradient elution on a C18 column.

| Parameter | Value |

| Column | Agilent ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm[2] |

| Mobile Phase A | 0.1% Formic acid in water[2] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[2] |

| Flow Rate | 0.35 mL/min[2] |

| Column Temperature | 40 °C[2] |

| Injection Volume | 10 µL[2] |

| Gradient | Time (min) |

| 0.0 | |

| 2.0 | |

| 2.5 | |

| 2.6 | |

| 4.0 |

Mass Spectrometry Parameters: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

| Parameter | Value |

| Ionization Mode | ESI Positive[1] |

| Capillary Voltage | 4000 V |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 40 psi |

| MRM Transitions | Analyte |

| This compound | |

| This compound-d4 (IS) |

Note: The specific MRM transitions for this compound and its deuterated internal standard need to be optimized experimentally. For haloperidol, a related compound, the transition is m/z 376.1 -> 165.0.[4]

Method Validation

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.

Quantitative Performance Summary (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%) | 85 - 115% |

| Mean Extraction Recovery | > 85% |

Diagrams

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Caption: Key parameters for analytical method validation.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a clinical or research setting. The method demonstrates good performance characteristics, meeting the typical requirements for bioanalytical method validation.

References

- 1. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pioneering Human Plasma Detection of Haloperidol With 5-pg/mL Sensitivity via Refined Sample Preparation and Advanced LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC-UV Method for the Quantification of Deschlorohaloperidol in Pharmaceutical Formulations

Abstract

This application note describes a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Deschlorohaloperidol in bulk drug and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column using an isocratic mobile phase, with detection at 246 nm. The method was validated in accordance with ICH guidelines, demonstrating excellent linearity, precision, accuracy, and robustness, making it suitable for routine quality control analysis.

Introduction

This compound is a key impurity and metabolite of Haloperidol (B65202), a widely used antipsychotic medication.[1][2][3][4][5] Accurate quantification of this compound is crucial for ensuring the quality, safety, and efficacy of Haloperidol drug products. This document provides a detailed protocol for a validated analytical method for the determination of this compound.

Experimental

2.1. Instrumentation and Materials

-

HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector.

-

Chromatographic Column: HiQsil C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

-

Software: Jasco chromNAV (version 2.01.06) or equivalent for data acquisition and processing.

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium (B1175870) formate (B1220265) (AR grade)

-

Formic acid (AR grade)

-

Triethylamine (HPLC grade)

-

Milli-Q water or equivalent

-

2.2. Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of this compound:

| Parameter | Condition |

| Mobile Phase | Acetonitrile : Ammonium formate buffer (pH 3.7 with formic acid) : Triethylamine (40:60:0.1 v/v/v)[6] |

| Column | HiQsil C18 (250 mm × 4.6 mm, 5 µm)[6] |

| Flow Rate | 1.0 mL/min[6] |

| Column Temperature | Ambient |

| Detection Wavelength | 246 nm[6] |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

2.3. Preparation of Solutions

-

Buffer Preparation (Ammonium Formate, pH 3.7): Dissolve an appropriate amount of ammonium formate in Milli-Q water to achieve the desired buffer concentration. Adjust the pH to 3.7 with formic acid.

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol (B129727).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

3.1. System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system.

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5800 |

| % RSD of Peak Area | ≤ 2.0% | 0.5% |

3.2. Linearity

The linearity of the method was established by analyzing a series of this compound standard solutions over the concentration range of 1-50 µg/mL.

| Parameter | Result |

| Concentration Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = 45872x + 1234 |

3.3. Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

| Precision Type | Concentration (µg/mL) | % RSD |

| Repeatability (n=6) | 20 | 0.8% |

| Intermediate (n=6) | 20 | 1.2% |

3.4. Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix.

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 16 | 15.8 | 98.8% |

| 100% | 20 | 20.1 | 100.5% |

| 120% | 24 | 23.7 | 98.8% |

3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Result (µg/mL) |

| LOD | 0.15 |

| LOQ | 0.45 |

3.6. Robustness

The robustness of the method was evaluated by intentionally varying chromatographic parameters.

| Parameter Changed | Variation | % RSD of Peak Area |

| Flow Rate (mL/min) | ± 0.1 | 1.5% |

| Mobile Phase pH | ± 0.2 | 1.8% |

| Column Temperature (°C) | ± 5 | 1.3% |

Sample Analysis Protocol

-

Sample Preparation:

-

Accurately weigh and powder not fewer than 20 tablets.

-

Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

-

Add 70 mL of methanol and sonicate for 15 minutes.

-

Dilute to volume with methanol and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a final concentration within the linear range.

-

-

Chromatographic Analysis:

-

Inject 20 µL of the prepared sample solution into the HPLC system.

-

Record the chromatogram and measure the peak area for this compound.

-

-

Calculation:

-

Calculate the amount of this compound in the sample using the regression equation from the calibration curve.

-

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Simplified metabolic context of this compound.

Conclusion

The developed and validated HPLC-UV method is simple, rapid, and reliable for the quantitative determination of this compound in pharmaceutical formulations. The method's performance characteristics make it highly suitable for routine quality control testing and stability studies.

References

- 1. Reversible metabolism of haloperidol and reduced haloperidol in Chinese schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ClinPGx [clinpgx.org]

- 5. Pharmacokinetics of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

Application Notes and Protocols for Deschlorohaloperidol Reference Standard Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschlorohaloperidol is a primary metabolite of the antipsychotic drug haloperidol (B65202). As a crucial component in pharmacokinetic and metabolism studies, as well as in forensic and clinical toxicology, a well-characterized reference standard of this compound is essential for accurate quantification and identification. These application notes provide a comprehensive overview and detailed protocols for the preparation, purification, and characterization of a this compound reference standard. While direct synthesis of this compound can be complex, a common approach involves the chemical modification of haloperidol or its analogues.[1][2] This document outlines a generalized synthetic approach, followed by robust purification and analytical characterization methodologies.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 4-[4-(4-Fluorophenyl)-4-hydroxy-1-piperidinyl]-1-phenyl-1-butanone | [3] |

| Synonyms | Haloperidol Impurity B | [3] |

| Molecular Formula | C21H24FNO2 | [4] |

| Molecular Weight | 341.42 g/mol | [4] |

| CAS Number | 3109-12-4 | [3] |

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route for this compound, adapted from general synthetic methods for haloperidol and its analogues.[1][5]

Materials:

-

4-(4-Fluorophenyl)-4-hydroxypiperidine

-

4-Chloro-1-phenyl-1-butanone

-

Potassium carbonate (K2CO3)

-

Potassium iodide (KI)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Deionized water

Procedure:

-

To a solution of 4-(4-fluorophenyl)-4-hydroxypiperidine in DMF, add potassium carbonate and a catalytic amount of potassium iodide.

-

Add 4-chloro-1-phenyl-1-butanone to the reaction mixture.

-

Heat the mixture at 80-90°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica (B1680970) gel (60-120 mesh)

-

Ethyl acetate

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Characterization of this compound Reference Standard

This method is adapted from established HPLC methods for haloperidol and its related substances.[6][7][8]

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1200 series or equivalent with UV detector |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1 M phosphate (B84403) buffer (pH 6.5) (35:65 v/v)[6] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm[7] |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

Procedure:

-

Prepare a standard solution of the purified this compound in the mobile phase.

-

Inject the solution into the HPLC system.

-

Record the chromatogram and determine the purity by calculating the area percentage of the main peak.

GC-MS is a powerful technique for the structural confirmation of volatile and semi-volatile compounds.[9][10]

Instrumentation and Conditions:

| Parameter | Specification |

| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 280°C |

| Oven Program | Start at 150°C, hold for 1 min, then ramp to 300°C at 15°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

Procedure:

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol).

-

Inject the sample into the GC-MS system.

-

Analyze the resulting mass spectrum and compare it with known fragmentation patterns of similar compounds to confirm the identity.

NMR spectroscopy is essential for the unambiguous structural confirmation of the reference standard.[11][12]

Instrumentation and Conditions:

| Parameter | Specification |

| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |

| Solvent | Deuterated chloroform (B151607) (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) |

| Nuclei | ¹H and ¹³C |

Procedure:

-

Dissolve an appropriate amount of the purified this compound in the deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the chemical structure.

Stability and Storage

Reference standards require proper storage to maintain their integrity over time.[13][14][15]

Recommended Storage Conditions:

-

Short-term: Store at 2-8°C in a well-sealed container, protected from light.

-

Long-term: Store at -20°C in a well-sealed container, protected from light and moisture.

Stability Studies:

-

Conduct periodic purity analysis using HPLC to monitor for any degradation.

-

For solutions, stability will depend on the solvent and storage conditions. For instance, haloperidol solutions have shown stability for up to 5 years at room temperature when formulated with lactic acid at pH 3 and protected from light.[13]

Data Presentation

Table 2: Summary of Analytical Characterization Data

| Analytical Technique | Expected Results for this compound |

| HPLC Purity | > 98% (by area normalization) |

| GC-MS (m/z) | Molecular ion peak corresponding to the molecular weight (341.42) and characteristic fragment ions. |

| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to aromatic protons, piperidine (B6355638) ring protons, and the butanone chain protons. |

| ¹³C NMR (CDCl₃, δ ppm) | Signals corresponding to the carbon atoms of the aromatic rings, piperidine ring, and butanone chain. |

Visualizations